Cas no 2649074-96-2 (7-nitroso-1-oxa-2,7-diazaspiro4.5dec-2-ene-3-carboxylic acid)
7-nitroso-1-oxa-2,7-diazaspiro4.5dec-2-ene-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-27752052
- 2649074-96-2
- 7-nitroso-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid
- 7-nitroso-1-oxa-2,7-diazaspiro4.5dec-2-ene-3-carboxylic acid
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- Inchi: 1S/C8H11N3O4/c12-7(13)6-4-8(15-9-6)2-1-3-11(5-8)10-14/h1-5H2,(H,12,13)
- InChI Key: SWYIOEGASPPKNB-UHFFFAOYSA-N
- SMILES: O1C2(CC(C(=O)O)=N1)CN(CCC2)N=O
Computed Properties
- Exact Mass: 213.07495584g/mol
- Monoisotopic Mass: 213.07495584g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 330
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 91.6Ų
7-nitroso-1-oxa-2,7-diazaspiro4.5dec-2-ene-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27752052-1g |
7-nitroso-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid |
2649074-96-2 | 1g |
$999.0 | 2023-09-09 | ||
| Enamine | EN300-27752052-5g |
7-nitroso-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid |
2649074-96-2 | 5g |
$2900.0 | 2023-09-09 | ||
| Enamine | EN300-27752052-10g |
7-nitroso-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid |
2649074-96-2 | 10g |
$4299.0 | 2023-09-09 | ||
| Enamine | EN300-27752052-0.05g |
7-nitroso-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid |
2649074-96-2 | 0.05g |
$839.0 | 2023-09-09 | ||
| Enamine | EN300-27752052-0.1g |
7-nitroso-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid |
2649074-96-2 | 0.1g |
$879.0 | 2023-09-09 | ||
| Enamine | EN300-27752052-0.25g |
7-nitroso-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid |
2649074-96-2 | 0.25g |
$920.0 | 2023-09-09 | ||
| Enamine | EN300-27752052-0.5g |
7-nitroso-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid |
2649074-96-2 | 0.5g |
$959.0 | 2023-09-09 | ||
| Enamine | EN300-27752052-1.0g |
7-nitroso-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid |
2649074-96-2 | 1g |
$999.0 | 2023-05-25 | ||
| Enamine | EN300-27752052-2.5g |
7-nitroso-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid |
2649074-96-2 | 2.5g |
$1959.0 | 2023-09-09 | ||
| Enamine | EN300-27752052-5.0g |
7-nitroso-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid |
2649074-96-2 | 5g |
$2900.0 | 2023-05-25 |
7-nitroso-1-oxa-2,7-diazaspiro4.5dec-2-ene-3-carboxylic acid Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Hui Liu,Deyong Su,Guolin Cheng,Jimin Xu,Xinyan Wang,Yuefei Hu Org. Biomol. Chem., 2010,8, 1899-1904
Additional information on 7-nitroso-1-oxa-2,7-diazaspiro4.5dec-2-ene-3-carboxylic acid
Introduction to 7-nitroso-1-oxa-2,7-diazaspiro4.5dec-2-ene-3-carboxylic acid (CAS No. 2649074-96-2)
7-nitroso-1-oxa-2,7-diazaspiro4.5dec-2-ene-3-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2649074-96-2, is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and bioorganic synthesis. This spirocyclic nitroso compound features a unique structural framework consisting of a nitroso group attached to a spirocyclic system containing an oxetane ring and a diazine moiety. The presence of both nitroso and carboxylic acid functionalities makes it a versatile intermediate for the development of novel pharmacophores and bioactive molecules.
The spirocyclic core of this compound, specifically the 1-oxa-2,7-diazaspiro[4.5]decan-3-one scaffold, has been extensively studied for its potential applications in drug design. Spirocyclic compounds are known for their rigid three-dimensional structures, which can enhance binding affinity and selectivity in biological targets. The nitroso group (-NO) introduces electrophilic reactivity, making it a valuable component in constructing heterocyclic systems that mimic natural products or bioactive scaffolds. Additionally, the carboxylic acid functionality (-COOH) provides opportunities for further derivatization, such as esterification or amidation, to tailor the compound’s properties for specific therapeutic applications.
Recent advancements in computational chemistry and molecular modeling have highlighted the significance of spirocyclic nitroso compounds in medicinal chemistry. These studies suggest that the nitroso group can serve as a pharmacophoric element in designing small-molecule inhibitors targeting enzymes involved in cancer metabolism and inflammation. For instance, computational studies have demonstrated that the nitroso-substituted spirocyclic scaffold can interact with heme-containing enzymes through redox-active interactions, potentially leading to novel therapeutic agents.
The carboxylic acid derivative of this compound has been explored as a key intermediate in synthesizing protease inhibitors and kinase inhibitors. Proteases play critical roles in various biological pathways, including those associated with viral infections and autoimmune diseases. By leveraging the structural rigidity of the spirocyclic system and the electrophilic nature of the nitroso group, researchers have developed libraries of derivatives with enhanced inhibitory activity against target proteases. These derivatives exhibit promising preclinical results in models of inflammation and infection.
In addition to its pharmaceutical applications, 7-nitroso-1-oxa-2,7-diazaspiro4.5dec-2-ene-3-carboxylic acid has been investigated for its potential role in materials science. The spirocyclic structure and functional groups make it a candidate for designing advanced polymers with unique electronic properties. For example, conjugated polymers incorporating this scaffold have shown promise in organic electronics due to their ability to undergo reversible redox reactions, which is essential for applications in light-emitting diodes (LEDs) and photovoltaic devices.
The synthesis of this compound involves multi-step organic transformations that require precise control over reaction conditions to achieve high yields and purity. Key synthetic strategies include cycloaddition reactions between azadienes and nitrile oxides to form the spirocyclic core, followed by nitrosation and functional group modifications to introduce the carboxylic acid moiety. Advances in catalytic methods have enabled more efficient and sustainable synthetic routes, reducing waste generation and improving scalability.
From a biochemical perspective, the nitroso group is known to participate in redox reactions within biological systems, making it relevant for studying oxidative stress and enzyme mechanisms. Researchers have utilized derivatives of this compound to probe the redox sensitivity of enzymes such as cytochrome P450 monooxygenases, which are involved in drug metabolism. Understanding these interactions can lead to the development of drugs with improved bioavailability and reduced toxicity.
The spirocyclic nitroso scaffold has also been explored as a tool for studying molecular recognition processes. Its rigid structure allows for precise tuning of binding interactions with biological targets through derivatization strategies like halogenation or alkylation at specific positions on the ring system. Such modifications can enhance binding affinity while maintaining selectivity against off-target proteins.
In conclusion,7-nitroso-1-oxa-2,7-diazaspiro4.5dec-2-ene-3-carboxylic acid (CAS No. 2649074-96-2) represents a fascinating example of how structural complexity can be leveraged to develop novel bioactive molecules with diverse applications. Its unique combination of functional groups—nitroso, carboxylic acid, and spirocyclic core—makes it a valuable intermediate for medicinal chemistry research aimed at addressing unmet therapeutic needs across multiple disease areas.
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